Diphenhydramine N-glucuronide

Übersicht

Beschreibung

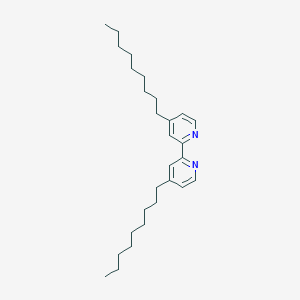

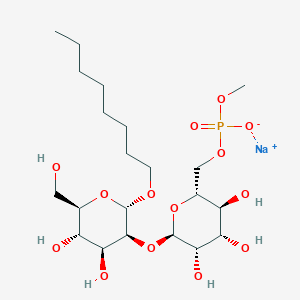

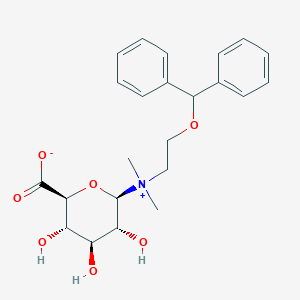

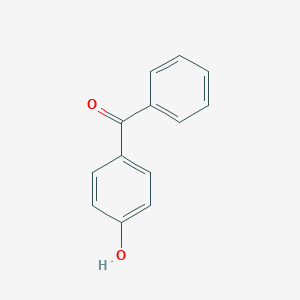

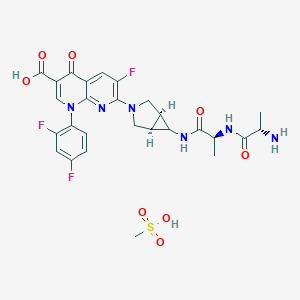

Diphenhydramine N-glucuronide is a N-glycosyl compound . It is a metabolite of Diphenhydramine, a first-generation antihistamine .

Synthesis Analysis

The synthesis of Diphenhydramine N-glucuronide involves the glucuronidation process, which is a well-recognized phase II metabolic pathway for a variety of chemicals including drugs and endogenous substances . The H1-antagonist diphenhydramine can undergo direct glucuronidation at its tertiary amino group with formation of a quaternary ammonium glucuronide .

Molecular Structure Analysis

The molecular formula of Diphenhydramine N-glucuronide is C23H29NO7 . Its IUPAC name is (2S,3S,4S,5R,6R)-6-[2-benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate . The molecular weight is 431.5 g/mol .

Chemical Reactions Analysis

The glucuronidation of Diphenhydramine to form Diphenhydramine N-glucuronide is a reaction catalyzed by UDP-glucuronosyltransferases (UGTs) . This reaction involves the metabolism of the parent compound into hydrophilic and negatively charged glucuronides .

Wissenschaftliche Forschungsanwendungen

NMDA Receptor Interaction

Diphenhydramine is known to interact with NMDA receptors, contributing to its sedative effects. It inhibits NMDA-mediated membrane currents in a concentration-dependent manner, providing insights into its analgesic and potentially long-term potentiation (LTP) related effects like analgesia and amnesia (Föhr et al., 2015).

Pharmacokinetics and Metabolism

A study focusing on the pharmacokinetics of ketotifen and its major metabolite, ketotifen N-glucuronide, utilized diphenhydramine as an internal standard. This work highlighted the importance of understanding the pharmacokinetic profiles of drugs and their metabolites for accurate medication management (Chen et al., 2003).

Enzymatic Activity

The metabolism of diphenhydramine, primarily through N-demethylation, was investigated to understand its interactions with various cytochrome P450 isozymes. This study provides insights into the metabolic pathways that influence the efficacy and safety of diphenhydramine (Akutsu et al., 2007).

Bitterness-Suppressing Effect

Research on diphenhydramine's interaction with umami dipeptides and amino acids revealed its potential in suppressing the bitterness of medications. This study offers a novel approach to improving the palatability of bitter drugs (Okuno et al., 2020).

Environmental Impact

A study identified diphenhydramine in environmental sediments, emphasizing the need to understand the ecological implications of commonly used medications. This research provides a methodology for detecting drugs in environmental samples (Ferrer et al., 2004).

Conformational Analysis

Diphenhydramine's conformational preference, influenced by intramolecular interactions and the gauche effect, was analyzed to understand its bioactive form. This research contributes to the field of drug design and molecular pharmacology (Rezende et al., 2015).

Toxicity and Effects in Aquatic Life

The bioconcentration, metabolism, and effects of diphenhydramine on aquatic life were studied, highlighting its impact on non-target species in aquatic environments. This research is crucial for assessing the ecological risks of pharmaceutical compounds (Xie et al., 2016).

Zukünftige Richtungen

The future directions of research on Diphenhydramine N-glucuronide could involve further investigation into its glucuronidation process, its interaction with efflux transporters, and its distribution into blood and various organs for elimination . Additionally, the recycling schemes of glucuronides that reach the intestinal lumen could be explored further, as they impact the apparent plasma half-life of parent compounds and prolong their gut and colon exposure .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[2-benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO7/c1-24(2,22-19(27)17(25)18(26)21(31-22)23(28)29)13-14-30-20(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-22,25-27H,13-14H2,1-2H3/t17-,18-,19+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIGZXXQYIJBLR-WJJPVSRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701128315 | |

| Record name | Ethanaminium, 2-(diphenylmethoxy)-N-β-D-glucopyranuronosyl-N,N-dimethyl-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701128315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenhydramine N-glucuronide | |

CAS RN |

137908-78-2 | |

| Record name | Ethanaminium, 2-(diphenylmethoxy)-N-β-D-glucopyranuronosyl-N,N-dimethyl-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137908-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenhydramine N-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137908782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, 2-(diphenylmethoxy)-N-β-D-glucopyranuronosyl-N,N-dimethyl-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701128315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene](/img/structure/B119684.png)

![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B119688.png)

![5-Deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B119705.png)